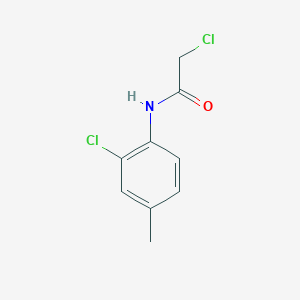

2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Beschreibung

BenchChem offers high-quality 2-chloro-N-(2-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMOYTJTIBDNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254952 | |

| Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-38-6 | |

| Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(2-chloro-4-methylphenyl)acetamide molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, a compound of interest for researchers in synthetic chemistry and drug development. This document elucidates the fundamental physicochemical properties of the molecule, including its derived chemical formula and calculated molecular weight. The core of this guide is a detailed exploration of mass spectrometry, establishing it as the definitive technique for molecular weight verification. A complete, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented, designed to provide a self-validating system for empirical confirmation. This guide is intended for scientists and professionals who require both theoretical understanding and practical, actionable methodologies for the analytical characterization of novel or synthesized compounds.

Physicochemical Properties of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

A foundational understanding of a molecule's properties begins with its structure. From the chemical structure, we can derive the molecular formula and the theoretical molecular weight, which are critical parameters for synthesis, purification, and regulatory documentation.

Chemical Structure and Formula

The systematic name 2-chloro-N-(2-chloro-4-methylphenyl)acetamide defines a precise arrangement of atoms. The structure consists of a chloroacetamide group linked via a nitrogen atom to a 2-chloro-4-methylphenyl ring.

-

Phenyl Ring with Substituents : A benzene ring substituted with a chlorine atom at position 2 and a methyl group at position 4.

-

Amide Linkage : A carbonyl group single-bonded to a nitrogen atom (-C(=O)N-).

-

Chloroacetyl Group : An acetyl group where one methyl hydrogen is replaced by a chlorine atom (Cl-CH₂-C(=O)-).

Based on this structure, the molecular formula is determined by counting the constituent atoms:

-

Carbon (C): 9

-

Hydrogen (H): 9

-

Chlorine (Cl): 2

-

Nitrogen (N): 1

-

Oxygen (O): 1

Thus, the molecular formula is C₉H₉Cl₂NO .

Calculated Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the IUPAC atomic weights, the calculation is as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Chlorine (Cl) | 2 | 35.453 | 70.906 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 218.083 |

The theoretical molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is 218.083 g/mol .

The Central Role of Mass Spectrometry in Molecular Weight Determination

While the molecular weight can be calculated from the presumed structure, empirical verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the gold-standard analytical technique for this purpose, offering unparalleled accuracy and specificity.[1][2]

Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process involves converting a neutral sample molecule into a charged ion, which is then accelerated through a magnetic or electric field. The degree to which the ion's trajectory is altered by these fields is dependent on its m/z ratio, allowing for precise mass determination.

Causality for Method Selection: Why Mass Spectrometry is Authoritative

The choice of mass spectrometry is not arbitrary; it is dictated by the need for unambiguous data.

-

Direct Measurement : Unlike colligative property measurements, MS directly interrogates the mass of the molecule itself, providing a fundamental physical constant.

-

High Accuracy and Resolution : High-resolution mass spectrometry (HRMS) can determine molecular mass with accuracies better than 5 ppm (0.0005%), enabling the confident determination of the elemental formula.[2]

-

Structural Confirmation : The ionization process, particularly Electron Ionization (EI), induces fragmentation of the molecule. This fragmentation pattern is reproducible and characteristic of the molecule's structure, acting as a chemical "fingerprint" that validates the identity of the compound beyond its mass alone.[3]

-

Isotopic Pattern Verification : The presence of two chlorine atoms in 2-chloro-N-(2-chloro-4-methylphenyl)acetamide creates a highly characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a trio of peaks (M, M+2, M+4) in the mass spectrum with a predictable intensity ratio of approximately 9:6:1. Observing this pattern provides irrefutable evidence for the presence of two chlorine atoms and serves as a powerful internal validation of the result.

Authoritative Protocol for Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, which is expected to be thermally stable and reasonably volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred methodology.[4] The gas chromatograph separates the analyte from impurities, ensuring that the mass spectrum obtained is from a pure compound.[1]

Experimental Workflow

The entire process, from sample preparation to data validation, follows a logical and systematic workflow designed to ensure data integrity.

Caption: General workflow for molecular weight determination by GC-MS.

Step-by-Step Methodology

This protocol is designed to be a self-validating system. Adherence to these parameters ensures reproducibility and trustworthiness of the results.

Instrumentation & Reagents:

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Reagents: Dichloromethane or Ethyl Acetate (GC or HPLC grade), Helium (99.999% purity).

-

Analyte: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide standard or synthesized product.

Sample Preparation:

-

Accurately weigh approximately 1.0 mg of the analyte.

-

Dissolve the analyte in 10.0 mL of dichloromethane in a volumetric flask to create a stock solution of 100 µg/mL.

-

Transfer an aliquot to a 2 mL autosampler vial for analysis.

GC-MS Parameters:

| Parameter | Setting | Rationale |

| GC System | ||

| Injector Port Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Injection Volume | 1 µL | Standard volume for high sensitivity without overloading. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed column suitable for a wide range of semi-polar analytes. |

| Oven Program | Initial 100°C, hold 2 min. Ramp 15°C/min to 280°C, hold 5 min. | Separates the analyte from solvent and potential impurities. |

| MS System | ||

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for stable EI ionization. |

| Ionization Mode | Electron Ionization (EI) | Provides a distinct molecular ion and a reproducible fragmentation library. |

| Electron Energy | 70 eV | Standardized energy for consistent fragmentation patterns. |

| Mass Scan Range | 40 - 400 amu | Covers the expected molecular weight and key fragments. |

Data Analysis and Interpretation

Successful data interpretation relies on identifying the molecular ion and validating its characteristics against theoretical predictions.

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's chromatographic peak.

-

Molecular Ion (M⁺) Identification: Locate the highest m/z peak in the spectrum that corresponds to the intact molecule. For C₉H₉³⁵Cl₂NO, this will be at m/z 217 . Due to rounding of atomic masses, this is often referred to as m/z 218 in nominal mass instruments.

-

Isotope Pattern Validation: This is the critical self-validation step. The presence of two chlorine atoms must produce a characteristic cluster of peaks:

-

M⁺ Peak (m/z 217): Contains two ³⁵Cl isotopes. Relative abundance: 100% (base peak of the cluster).

-

M+2 Peak (m/z 219): Contains one ³⁵Cl and one ³⁷Cl. Relative abundance: ~65%.

-

M+4 Peak (m/z 221): Contains two ³⁷Cl isotopes. Relative abundance: ~10%. The observation of this 100:65:10 ratio confirms the molecular weight and the presence of two chlorine atoms.

-

Caption: Logical relationship between structure and its validating isotopic pattern.

Conclusion

The theoretical molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (C₉H₉Cl₂NO) is calculated to be 218.083 g/mol . The authoritative method for the empirical confirmation of this value is Gas Chromatography-Mass Spectrometry (GC-MS). The protocol detailed within this guide provides a robust and self-validating framework for analysis. The key to confident identification lies not only in observing the molecular ion peak at the correct mass-to-charge ratio but also in verifying the characteristic isotopic pattern produced by the two chlorine atoms within the structure. This dual confirmation provides the highest level of trustworthiness required in research and development settings.

References

-

PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemchart. (n.d.). 2-chloro-N-(2-methylphenyl)acetamide (37394-93-7). Retrieved from [Link]

-

Cheméco. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. Retrieved from [Link]

-

Chemsrc. (n.d.). Acetamide, 2-chloro-N-(2-methylphenyl)-. Retrieved from [Link]

-

Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2014). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

PubMed. (1998). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

-

Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health. Retrieved from [Link]

-

Concordia University. (n.d.). A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. Retrieved from [Link]

-

NIST. (n.d.). Gas Chromatography - Mass Spectrometry (GC−MS). Retrieved from [Link]

- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]

-

Bitesize Bio. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this molecule. We will explore predicted ¹H and ¹³C NMR data, the rationale behind the spectral features, and a robust experimental protocol for data acquisition.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[1] For a novel or synthesized compound like 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, NMR is the definitive method for confirming its chemical structure, purity, and stereochemistry.[2] This guide will provide a detailed, predicted analysis of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this or structurally related compounds.

Molecular Structure and Predicted NMR Spectra

The chemical structure of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is presented below. The unique electronic environments of the hydrogen and carbon atoms, dictated by the arrangement of chloro, methyl, and acetamide functional groups, give rise to a distinct NMR fingerprint.

Figure 1. Chemical Structure of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the ¹H and ¹³C NMR spectra. The presence of electronegative atoms (chlorine, oxygen, nitrogen) and the aromatic ring are expected to significantly influence the chemical shifts.[3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide in a standard deuterated solvent like CDCl₃ is expected to exhibit five distinct signals. The rationale for these predictions is based on the chemical environment of each proton.[4]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃) | ~ 2.35 | Singlet (s) | 3H | The methyl protons are on the aromatic ring and will appear as a singlet. |

| H-b (CH₂Cl) | ~ 4.20 | Singlet (s) | 2H | The methylene protons are adjacent to a chlorine atom and the carbonyl group, leading to a downfield shift. |

| H-c, H-d, H-e (Ar-H) | ~ 7.20 - 7.50 | Multiplet (m) | 3H | The aromatic protons will appear as a complex multiplet due to spin-spin coupling. |

| H-f (NH) | ~ 8.10 | Singlet (s, broad) | 1H | The amide proton is typically broad and appears significantly downfield due to hydrogen bonding and the electronic effect of the carbonyl group. |

Table 1. Predicted ¹H NMR Spectral Data for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (CH₃) | ~ 18 | Typical chemical shift for a methyl group on an aromatic ring. |

| C-2 (CH₂Cl) | ~ 43 | The carbon is attached to an electronegative chlorine atom. |

| C-3, C-4, C-5, C-6, C-7, C-8 (Ar-C) | ~ 125 - 138 | Aromatic carbons appear in this region, with variations due to the substituents. |

| C-9 (C=O) | ~ 165 | The carbonyl carbon of the amide group is significantly deshielded. |

Table 2. Predicted ¹³C NMR Spectral Data for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized experimental protocol is crucial. This protocol ensures reproducibility and accuracy of the results.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of solid 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2][5]

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is essential for field-frequency stabilization.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved signals.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

Diagram 1. Workflow for NMR-based structural analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. The detailed analysis of expected chemical shifts, multiplicities, and integration, coupled with a robust experimental protocol, serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds. The principles and methodologies outlined herein underscore the power of NMR spectroscopy as a cornerstone of modern chemical research.

References

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

- El Moutaouakil Ala Allah, A., Kariuki, B. M., El Hassani, I. A., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubChem. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 9.† Steric and Electric Field Effects in Chlorine Substituent Chemical Shifts (SCS) Raym. Retrieved from [Link]

-

Chegg. (2017, February 11). Solved Predict the^13C spectra of the. Retrieved from [Link]

-

YouTube. (2020, May 26). NMRdb for predicting NMR spectra. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

Sources

2-chloro-N-(2-chloro-4-methylphenyl)acetamide IR spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. Designed for researchers, chemists, and drug development professionals, this document outlines the fundamental principles of IR spectroscopy as applied to this specific molecule. It offers a detailed prediction of the compound's IR spectrum, correlating specific vibrational modes with its constituent functional groups. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR), and provides a systematic approach to data interpretation for structural verification. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and experimental reproducibility.

Introduction to 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

2-chloro-N-(2-chloro-4-methylphenyl)acetamide is a substituted acetamide derivative. Compounds of this class, N-arylacetamides, are significant as intermediates in the synthesis of various pharmaceutical and agrochemical products.[1] A precise and reliable characterization of these intermediates is paramount for ensuring the quality, purity, and consistency of the final active compounds. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and identification of such molecules.

Chemical Identity and Structure

The molecular structure of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide comprises several key functional groups that produce a distinct infrared spectrum: a secondary amide linkage, a 1,2,4-trisubstituted aromatic ring, a methyl group, an aliphatic chloro-methylene group, and an aromatic chloro-substituent.

Caption: Molecular Structure of the Target Analyte.

Physicochemical Properties

A summary of the key computed physicochemical properties for a structurally analogous compound, 2-chloro-N-(4-chloro-2-methylphenyl)acetamide, is provided below. These values offer a baseline for handling and experimental design.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO | PubChem[2] |

| Molecular Weight | 218.08 g/mol | PubChem[2] |

| Physical State | Solid (Predicted) | N/A |

| CAS Number | 62593-77-5 | PubChem[2] |

The Principles of IR Spectroscopy for Structural Elucidation

Infrared spectroscopy measures the interaction of infrared radiation with matter.[3] Covalent bonds within a molecule are not static; they vibrate at specific frequencies, akin to springs. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in a spectrum that plots transmittance or absorbance versus wavenumber (cm⁻¹).

The key to IR spectroscopy's utility in structural elucidation is that different types of bonds and functional groups vibrate at characteristic frequencies.[4] Therefore, the presence of a peak in a specific region of the IR spectrum can be directly correlated to the presence of a particular functional group within the molecule.

Predicted IR Spectrum and Key Vibrational Modes

The IR spectrum of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide can be logically dissected into contributions from its primary functional components. The analysis is typically split into two main regions: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The Diagnostic Region (>1500 cm⁻¹)

This region is characterized by stretching vibrations and is often the most straightforward to interpret.

-

N-H Stretching (Amide): As a secondary amide, the molecule contains a single N-H bond. This will give rise to a single, sharp to moderately broad absorption peak typically found in the range of 3350-3180 cm⁻¹ .[5][6] The exact position is sensitive to hydrogen bonding; in a solid-state spectrum (as obtained via ATR or KBr pellet), this peak is expected at a lower frequency due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretching: The C-H bonds on the phenyl ring will produce sharp, medium-to-weak absorption bands above 3000 cm⁻¹ , typically in the 3100-3030 cm⁻¹ range.[7][8][9] The presence of peaks in this specific area is a strong indicator of an aromatic or vinylic system.

-

Aliphatic C-H Stretching: The C-H bonds of the methyl (-CH₃) and methylene (-CH₂-) groups will exhibit stretching vibrations below 3000 cm⁻¹ . Expect multiple sharp peaks in the 2980-2850 cm⁻¹ range.

-

C=O Stretching (Amide I Band): The carbonyl (C=O) stretch of the amide group is one of the most intense and reliable absorptions in the spectrum. For a solid-state secondary amide, this "Amide I" band is expected to appear as a very strong, sharp peak between 1680-1630 cm⁻¹ .[10][11] Its position is lowered from a typical ketone due to resonance with the nitrogen lone pair.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending, scissoring, and rocking, which are unique to the overall molecular structure.

-

N-H Bending (Amide II Band): This is another characteristic peak for secondary amides, arising from a coupling of the N-H in-plane bend and C-N stretch. The "Amide II" band is a strong, sharp absorption typically found near 1570-1515 cm⁻¹ .[5][11]

-

C=C Aromatic Ring Stretching: The phenyl ring exhibits several C=C stretching vibrations of variable intensity in the 1600-1450 cm⁻¹ region.[7][9] Often, two or three distinct peaks can be resolved, with prominent ones frequently appearing near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Bending (Out-of-Plane): The out-of-plane (oop) C-H bending vibrations of the substituted aromatic ring are highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-800 cm⁻¹ range.[9][12]

-

C-Cl Stretching: The carbon-chlorine bonds introduce absorptions in the lower frequency range of the fingerprint region. The aliphatic C-Cl stretch is expected between 850-550 cm⁻¹ , while the aromatic C-Cl stretch may also fall within or slightly above this range.[13] These bands can sometimes be difficult to assign definitively due to overlap with other vibrations.

Summary Table of Predicted Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350 - 3180 | N-H Stretch | Secondary Amide | Medium, Sharp |

| 3100 - 3030 | =C-H Stretch | Aromatic Ring | Medium to Weak, Sharp |

| 2980 - 2850 | -C-H Stretch | -CH₃, -CH₂- | Medium, Sharp |

| 1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |

| 1600 - 1450 | C=C Ring Stretch | Aromatic Ring | Medium to Strong, Sharp |

| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide | Strong, Sharp |

| 900 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

| 850 - 550 | C-Cl Stretch | Alkyl & Aryl Halide | Medium to Strong |

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible IR spectrum, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Rationale for Method Selection: ATR-FTIR

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a superior choice for routine analysis of solid powders. It operates by pressing the sample against a high-refractive-index crystal (typically diamond or germanium). An infrared beam is passed through the crystal in such a way that it creates an evanescent wave that penetrates a few micrometers into the sample. This interaction provides an absorption spectrum without the need for grinding and pressing KBr pellets, thereby eliminating issues with sample thickness, particle size, and atmospheric moisture.

Step-by-Step Protocol for ATR-FTIR Analysis

-

Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures a stable baseline and minimizes drift.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface. Using a lint-free wipe, clean with a volatile solvent such as isopropanol or ethanol and allow it to fully evaporate. This removes any residue from previous measurements.

-

Background Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan co-adds 16 or 32 scans for a good signal-to-noise ratio.

-

Sample Application: Place a small amount of the 2-chloro-N-(2-chloro-4-methylphenyl)acetamide powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

-

Apply Pressure: Lower the press arm and apply consistent pressure to the sample. This ensures firm and uniform contact between the sample and the crystal, which is critical for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background scan.

-

Post-Measurement Cleaning: Retract the press arm, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum. If necessary, apply an ATR correction algorithm available in the instrument software to account for the wavelength-dependent depth of penetration of the evanescent wave.

Workflow Diagram

Caption: ATR-FTIR Experimental Workflow.

Data Interpretation and Structural Verification

A systematic analysis of the acquired spectrum is crucial for confirming the molecular structure.

-

Check the Diagnostic Region First: Begin by looking for the most prominent and reliable peaks.

-

Is there a very strong, sharp peak around 1650 cm⁻¹? This is likely the Amide I (C=O) band.

-

Is there a medium peak around 3300 cm⁻¹? This confirms the N-H stretch of the secondary amide.

-

Are there sharp peaks just above 3000 cm⁻¹? This indicates the aromatic C-H bonds .

-

Are there sharp peaks just below 3000 cm⁻¹? This confirms the aliphatic C-H bonds .

-

-

Confirm with Secondary Peaks:

-

Look for the Amide II (N-H bend) band, typically a strong peak near 1550 cm⁻¹. Its presence, along with the Amide I and N-H stretch, provides a trifecta of evidence for the secondary amide group.

-

Identify the multiple sharp peaks between 1600-1450 cm⁻¹ characteristic of the aromatic C=C stretching .

-

-

Analyze the Fingerprint Region:

-

Examine the 900-800 cm⁻¹ region for strong bands consistent with a 1,2,4-trisubstituted benzene ring .

-

Look for bands in the 850-550 cm⁻¹ range that can be attributed to the C-Cl stretches .

-

By systematically identifying these key absorption bands and ensuring they align with the predicted values, one can confidently verify the identity and structural integrity of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. By understanding the correlation between the molecule's functional groups and their characteristic vibrational frequencies, a detailed and predictive interpretation of its IR spectrum is possible. The combination of a robust experimental protocol, such as the ATR-FTIR method described, and a systematic approach to spectral interpretation allows for rapid, reliable, and non-destructive verification of this important chemical intermediate, ensuring quality and consistency in research and development applications.

References

-

IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

- Google Patents. (CN111004141A). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. [Link]

-

Cheméo. Chemical Properties of N-(2-Chloro-4-methylphenyl)acetamide. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. [Link]

-

Journal of the American Chemical Society. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. [Link]

-

Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]

-

National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide | C9H9Cl2NO | CID 249708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. quora.com [quora.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

The Versatile Intermediate: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide in the Synthesis of Novel Enzyme Inhibitors

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule enzyme inhibitors remain a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds utilized, 2-chloro-N-arylacetamides have emerged as a highly versatile class of intermediates. Their inherent reactivity and modular nature allow for the construction of diverse molecular architectures targeting a range of enzymes implicated in pathological processes. This technical guide focuses on a specific, yet broadly applicable member of this family: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide . We will explore its role as a pivotal building block in the generation of potent enzyme inhibitors, providing researchers, scientists, and drug development professionals with detailed application notes, validated experimental protocols, and the fundamental scientific rationale underpinning its use.

Introduction: The Strategic Importance of the Chloroacetamide Moiety

The 2-chloro-N-arylacetamide scaffold is a powerful tool in medicinal chemistry due to the electrophilic nature of the α-chloro group, which renders it susceptible to nucleophilic substitution. This reactivity is the lynchpin of its utility, allowing for the facile introduction of a wide array of functional groups and heterocyclic systems. This modularity enables the systematic exploration of the chemical space around a core structure to optimize target engagement, selectivity, and pharmacokinetic properties.

Derivatives of 2-chloro-N-arylacetamides have been successfully developed as inhibitors of various enzyme classes, including kinases, proteases, and cyclooxygenases. The core phenylacetamide structure often serves as a key pharmacophore, participating in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. The substituents on the aryl ring, in this case, a 2-chloro and a 4-methyl group, play a significant role in modulating the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for the target enzyme.

Synthesis of the Intermediate: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

The synthesis of the title intermediate is typically achieved through a straightforward acylation reaction between 2-chloro-4-methylaniline and chloroacetyl chloride. This reaction is often carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Materials:

-

2-chloro-4-methylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round bottom flask, dissolve 2-chloro-4-methylaniline (1.0 eq) in glacial acetic acid.

-

Add sodium acetate (1.2 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acetic acid and salts.

-

Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Expected Yield: 85-95%

Characterization: The structure and purity of the synthesized intermediate should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application as a Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The chloroacetamide moiety can be utilized to synthesize both reversible and irreversible kinase inhibitors. In the case of irreversible inhibitors, the electrophilic α-chloro group can form a covalent bond with a nucleophilic cysteine residue in the ATP-binding pocket of the kinase, leading to potent and sustained inhibition.

Case Study: Synthesis of a Putative Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. Certain FGFR family members possess a conserved cysteine residue in the P-loop of the ATP-binding site, making them amenable to covalent inhibition by electrophilic ligands. We present a representative protocol for the synthesis of a potential FGFR inhibitor using 2-chloro-N-(2-chloro-4-methylphenyl)acetamide as a key intermediate. This protocol is based on established methodologies for the synthesis of similar chloroacetamide-based kinase inhibitors[1].

Diagram 1: Synthetic Workflow for a Putative FGFR Inhibitor

Caption: A generalized workflow for the synthesis of a putative FGFR inhibitor.

Protocol 2: Synthesis of a Thioether-Linked Kinase Inhibitor Precursor

Rationale: The reactive chloro group of the intermediate is displaced by a nucleophilic thiol, a common strategy to introduce a linker and a heterocyclic moiety that can engage in further interactions with the target enzyme.

Materials:

-

2-chloro-N-(2-chloro-4-methylphenyl)acetamide

-

4-amino-5-mercapto-1,2,4-triazole

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

To a solution of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 eq) in DMF, add 4-amino-5-mercapto-1,2,4-triazole (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 60°C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-75%

Mechanism of Action and Signaling Pathway

The synthesized inhibitor is designed to target the ATP-binding pocket of FGFR. The N-(2-chloro-4-methylphenyl)acetamide moiety can form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding. The appended heterocyclic system can further occupy the active site and form additional interactions, enhancing potency and selectivity. In the case of an irreversible inhibitor, the chloroacetamide would be positioned to react with a nearby cysteine residue.

Diagram 2: Simplified FGFR Signaling Pathway and Point of Inhibition

Caption: Inhibition of FGFR signaling by a putative inhibitor.

Application as a Precursor for Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that target COX enzymes. The 2-chloro-N-arylacetamide scaffold can be elaborated to generate potent and selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Case Study: Synthesis of a Novel COX-2 Inhibitor

Building upon the 2-chloro-N-(2-chloro-4-methylphenyl)acetamide intermediate, a series of derivatives can be synthesized to target the active site of COX-2. The general strategy involves the substitution of the chloro group with a suitable pharmacophore that can occupy the secondary pocket of the COX-2 active site, a key feature that distinguishes it from the COX-1 isoform.

Protocol 3: Synthesis of a Phenyl Ether-Linked COX-2 Inhibitor

Rationale: This protocol describes the synthesis of a derivative where the chloro group is displaced by a substituted phenol. The resulting ether linkage is a common motif in selective COX-2 inhibitors.

Materials:

-

2-chloro-N-(2-chloro-4-methylphenyl)acetamide

-

4-hydroxyacetophenone

-

Potassium carbonate

-

Acetone

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Reflux condenser

Procedure:

-

In a round bottom flask, combine 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 eq), 4-hydroxyacetophenone (1.1 eq), and potassium carbonate (2.0 eq) in acetone.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Expected Yield: 70-85%

Data Summary and Characterization

The following table summarizes the key characteristics of the intermediate and a representative final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-chloro-N-(2-chloro-4-methylphenyl)acetamide | C9H9Cl2NO | 218.08 | White solid | 135-137 |

| Representative Thioether-Linked Precursor | C12H12Cl2N6OS | 359.23 | Off-white solid | 210-215 (decomposes) |

Safety and Handling

2-chloro-N-(2-chloro-4-methylphenyl)acetamide and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

2-chloro-N-(2-chloro-4-methylphenyl)acetamide is a valuable and versatile intermediate in the synthesis of a diverse range of potential enzyme inhibitors. Its straightforward synthesis and reactive nature allow for the systematic development of novel therapeutic agents. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this important building block in their drug discovery programs.

References

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

-

ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

-

PubMed. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π-π stacking interactions and present a novel class of anti-inflammatory drugs. Available at: [Link]

-

PMC - NIH. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Available at: [Link]

-

ACS Publications. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available at: [Link]

-

PMC - NIH. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available at: [Link]

Sources

Application Notes and Protocols: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide as a Precursor for Chloroacetamide Herbicides

Introduction: The Role of Chloroacetamides in Modern Agriculture

The chloroacetamide class of herbicides represents a cornerstone in modern weed management strategies, offering effective pre-emergence and early post-emergence control of annual grasses and some broadleaf weeds in a variety of staple crops. Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for plant cell division and growth. This guide focuses on the synthesis and potential applications of a key precursor, 2-chloro-N-(2-chloro-4-methylphenyl)acetamide , in the development of novel chloroacetamide herbicides. By understanding the synthesis of this intermediate and its subsequent conversion into a potential herbicidal agent, researchers can explore new chemical entities with improved efficacy and environmental profiles.

Synthesis of the Precursor: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is achieved through the N-acylation of 2-chloro-4-methylaniline with chloroacetyl chloride. This is a well-established method for forming the amide bond central to the chloroacetamide structure.

Reaction Scheme:

Caption: Synthesis of the precursor.

Experimental Protocol: Synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

This protocol is adapted from established methods for the N-acylation of aromatic amines.[1]

Materials:

-

2-chloro-4-methylaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-chloro-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

-

Cool the reaction mixture to 0-5 °C using an ice bath, with continuous stirring.

-

Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl₂NO | [2] |

| Molecular Weight | 218.08 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | General knowledge of similar compounds |

Application in Herbicide Synthesis: A Proof-of-Concept

While no commercial herbicide is explicitly documented as being synthesized from 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, its structure strongly suggests its utility as a precursor for a novel herbicide analogous to Metazachlor . Metazachlor is a well-established chloroacetamide herbicide used for the control of grasses and broadleaf weeds.[3][4]

The synthesis of Metazachlor involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide, which is derived from 2-chloro-N-(2,6-dimethylphenyl)acetamide.[5][6] By analogy, 2-chloro-N-(2-chloro-4-methylphenyl)acetamide can be used to synthesize a "chloro-methyl" analog of Metazachlor.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of a Metazachlor analog.

Experimental Protocol: Synthesis of a Proposed Herbicide

This protocol is based on the known synthesis of pyrazole-containing herbicides.[7]

Materials:

-

2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 eq)

-

Pyrazole (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, combine 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure proposed herbicidal compound.

Analytical Characterization

The synthesized precursor and the final herbicidal product should be thoroughly characterized using a suite of analytical techniques to confirm their identity and purity.

Table of Analytical Methods:

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation | Resonances corresponding to the aromatic, methylene, and methyl protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the amide C=O stretch, N-H stretch, and C-Cl bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and identification | A single peak with a corresponding mass spectrum matching the target compound. |

Safety and Handling

Disclaimer: This information is intended for use by qualified professionals and is based on data for structurally similar compounds. A full risk assessment should be conducted before commencing any experimental work.

For 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (Precursor):

-

Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, similar to other chloroacetamides.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: If swallowed, call a poison control center or doctor immediately.

-

Inhalation: Move to fresh air.

-

For the Starting Material (2-chloro-4-methylaniline):

-

Hazard Class: Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Safety Precautions: Handle with extreme care, using appropriate PPE in a fume hood.

Conclusion and Future Perspectives

This guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide and its potential as a precursor for a novel chloroacetamide herbicide. The detailed protocols and analytical guidance are intended to support researchers in the exploration of new herbicidal compounds. Future work should focus on the definitive synthesis and biological evaluation of the proposed herbicide to determine its efficacy, crop selectivity, and environmental fate. The structural analogy to Metazachlor provides a strong rationale for its potential herbicidal activity, making this a promising avenue for the development of new crop protection solutions.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

- Google Patents. (n.d.). CN104926727B - The preparation method of metazachlor.

-

A facile amidation of chloroacetyl chloride using DBU. (n.d.). Rasayan J. Chem. Retrieved from [Link]

-

ASCA GmbH Angewandte Synthesechemie Adlershof. (2018, September 7). Main metabolites of metazachlor. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Chloro-4-methylaniline. Retrieved from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures? (n.d.). Weed Science. Retrieved from [Link]

-

Chloroacetamide Herbicides. (n.d.). Request PDF. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Metazachlor (Ref: BAS 47900H). Retrieved from [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology. Retrieved from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). ChemRxiv. Retrieved from [Link]

-

Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). Plants. Retrieved from [Link]

-

Chemchart. (n.d.). 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (62593-77-5). Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (62593-77-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5 | Chemsrc [chemsrc.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Stability of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide

Welcome to the technical support guide for 2-chloro-N-(2-chloro-4-methylphenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on ensuring the stability of this compound in common biological buffers. Achieving reliable and reproducible experimental results begins with understanding the chemical behavior of your reagents in the chosen assay environment.

Core Concepts: Understanding the Instability of Chloroacetamides

2-chloro-N-(2-chloro-4-methylphenyl)acetamide, like other α-chloroacetamides, possesses two primary chemically reactive sites that are susceptible to degradation in aqueous biological buffers. A fundamental understanding of these liabilities is crucial for experimental design and troubleshooting.

-

Amide Bond Hydrolysis: The amide linkage is vulnerable to cleavage under both acidic and basic conditions, a process known as hydrolysis. The rate of this degradation is highly pH-dependent. Studies on structurally similar dichloroacetamide compounds reveal that base-mediated hydrolysis can be particularly rapid, potentially leading to significant loss of the parent compound in alkaline buffers (pH > 7.5).[1] This reaction yields a chloroacetate salt and the corresponding aniline derivative.

-

Nucleophilic Attack on the α-Carbon: The chlorine atom attached to the acetyl group is a good leaving group. The adjacent carbonyl group withdraws electron density, making the α-carbon electrophilic and highly susceptible to attack by nucleophiles. Common biological buffer components, including primary amines (e.g., Tris), thiols (e.g., DTT, glutathione, cysteine residues in proteins), and even hydroxide ions, can act as nucleophiles, displacing the chloride and forming a new covalent bond. This can lead to the formation of inactive adducts and a perceived loss of compound activity.[2]

Below is a diagram illustrating these primary degradation pathways.

Caption: Potential degradation routes for the target compound.

Troubleshooting Guide

This section addresses common problems encountered during experiments in a question-and-answer format.

Caption: Workflow for troubleshooting compound instability.

Q1: My compound's activity is significantly lower in my assay buffer (Tris, pH 8.5) compared to my initial DMSO stock dilution in PBS. Why?

A: This is a classic case of combined pH and buffer component reactivity.

-

Base-Catalyzed Hydrolysis: At pH 8.5, the amide bond of the compound is susceptible to accelerated base-catalyzed hydrolysis, breaking it down into inactive metabolites.[1]

-

Nucleophilic Attack by Tris: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is a potent nucleophile. It can attack the electrophilic carbon atom holding the chlorine, forming a covalent adduct with your compound and rendering it inactive.

Solution: Switch to a non-nucleophilic buffer with a pH closer to neutral. Good alternatives include HEPES, MOPS, or phosphate-buffered saline (PBS), all maintained between pH 7.2 and 7.4.

Q2: I'm observing a new, more polar peak in my HPLC chromatogram after incubating the compound in a buffer containing Dithiothreitol (DTT). What is happening?

A: DTT is a strong reducing agent containing two thiol (-SH) groups, which are excellent nucleophiles. One of the thiol groups is reacting with the α-chloro group of your compound, displacing the chloride and forming a DTT-compound adduct. This new molecule will have different properties, including increased polarity, which explains the new peak on your reverse-phase HPLC system. A similar reaction can occur with glutathione or free cysteine residues on proteins.[2]

Solution: If DTT is essential for your experiment (e.g., to maintain enzyme activity), you must characterize the stability of your compound in its presence. Add the compound to the DTT-containing buffer immediately before starting your measurements to minimize degradation. Run a control experiment to quantify the rate of adduct formation.

Q3: The potency of my compound appears to decrease when I move from a simple buffer system to a complex cell culture medium containing 10% Fetal Bovine Serum (FBS). What are the potential causes?

A: There are several factors at play in complex biological media:

-

Protein Binding: Your compound may bind to abundant proteins in the serum, such as albumin. This reduces the free concentration of the compound available to interact with its target.

-

Enzymatic Degradation: Serum and cell lysates contain numerous enzymes, such as esterases, amidases, and dehalogenases, that can metabolize your compound.

-

Nucleophilic Moieties: Proteins and amino acids in the medium provide a rich source of nucleophilic groups (e.g., lysine, cysteine) that can react with the α-chloro group.

Solution: Conduct a stability study directly in the complete cell culture medium. Use LC-MS/MS to track the disappearance of the parent compound over time. This will give you a clear understanding of its half-life in the true experimental environment.

Frequently Asked Questions (FAQs)

What is the recommended method for preparing and storing stock solutions? Stock solutions should be prepared in an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a high concentration (e.g., 10-50 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these stocks tightly sealed at -20°C or -80°C in a desiccated environment.[3][4][5]

Which biological buffers should I use or avoid? The choice of buffer is critical for maintaining the integrity of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide.

| Buffer Type | Recommendation | Rationale |

| Phosphate (PBS) | Recommended | Non-nucleophilic and buffers well around physiological pH. |

| HEPES | Recommended | Good buffering capacity at physiological pH (6.8-8.2) and is non-nucleophilic. |

| MOPS | Recommended | Similar to HEPES, a good non-nucleophilic option. |

| Tris | Avoid | Contains a primary amine that is highly nucleophilic and will react with the compound. |

| Glycine | Avoid | Contains a primary amine and is nucleophilic. |

| Bicine/Tricine | Avoid | Contains secondary/tertiary amines that can still exhibit nucleophilicity. |

How does temperature affect the stability of the compound in aqueous buffers? As a general rule, chemical degradation rates increase with temperature. Hydrolysis and nucleophilic substitution reactions will occur faster at 37°C than at 4°C or on ice. For maximum stability in aqueous working solutions, prepare them fresh and keep them on ice until use.

How can I empirically determine the stability in my specific buffer? You must perform a stability study. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound over a time course. A detailed protocol is provided in the next section.

Experimental Protocol: Assessing Compound Stability via HPLC

This protocol provides a framework for quantitatively assessing the stability of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide in a buffer of interest.

Objective: To determine the half-life (t½) of the compound in a specific biological buffer at a defined temperature.

Materials:

-

2-chloro-N-(2-chloro-4-methylphenyl)acetamide

-

Anhydrous DMSO

-

Your biological buffer of interest (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., Acetonitrile with 0.1% formic acid)

-

HPLC system with a C18 reverse-phase column and UV detector[6]

-

Incubator or water bath set to the desired temperature (e.g., 37°C)

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Preparation of Working Solution: Spike the 10 mM stock solution into your pre-warmed biological buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid artifacts. Vortex gently to mix. This is your T=0 sample.

-

Time-Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot of the working solution and add it to 200 µL of the quenching solution in an HPLC vial. The organic solvent and acid will stop further degradation. Mix thoroughly.

-

Incubation: Place the remaining working solution in the incubator/water bath at the desired temperature.

-

Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove a 100 µL aliquot of the working solution and quench it in 200 µL of the quenching solution in a new HPLC vial.

-

HPLC Analysis:

-

Analyze all collected samples (including T=0) by reverse-phase HPLC.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.

-

Monitor the elution using a UV detector at a wavelength where the compound has a strong absorbance (determined by a UV scan).

-

-

Data Analysis:

-

Integrate the peak area of the parent compound in each chromatogram.

-

Normalize the peak areas at each time point to the peak area at T=0 (Peak Area at T=x / Peak Area at T=0).

-

Plot the natural logarithm (ln) of the normalized peak area versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be equal to the negative of the degradation rate constant (-k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

This empirical data is the most trustworthy measure of your compound's stability in your unique experimental conditions.

References

- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

Thermo Fisher Scientific. (2011). Safety Data Sheet: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.

-

PubChem. (n.d.). 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Improving the Selectivity of 2-Chloroacetamide Covalent Probes

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-chloroacetamide covalent probes. This guide is designed to provide in-depth insights, troubleshooting strategies, and validated protocols to help you enhance the selectivity of your probes and generate robust, reproducible data. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, empowering you to overcome common challenges in your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the use of 2-chloroacetamide probes.

Q1: What are 2-chloroacetamide covalent probes and why are they used?

A: 2-chloroacetamide probes are small molecules designed to form a stable, permanent covalent bond with a specific nucleophilic amino acid residue on a target protein, most commonly cysteine.[1] They consist of two key components: a "warhead" (the reactive chloroacetamide group) and a "scaffold" (a recognition element that provides binding affinity and directs the warhead to the target site).

This covalent bonding mechanism offers several advantages over traditional non-covalent (reversible) inhibitors, including:

-

Enhanced Potency: The irreversible bond can lead to a more profound and sustained biological effect, often at lower concentrations.[2]

-

Prolonged Duration of Action: The effect of the probe lasts until the target protein is degraded and resynthesized, which is independent of the probe's pharmacokinetic half-life.[2]

-

Targeting Challenging Proteins: They can effectively inhibit proteins with shallow binding pockets or those that bind to endogenous ligands with very high affinity (e.g., ATP in kinases).[3][4]

Q2: What is the mechanism of action for a 2-chloroacetamide probe?

A: The chloroacetamide group is an electrophile that reacts with nucleophilic residues, primarily the thiolate anion (S⁻) of a deprotonated cysteine, via an SN2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This process is illustrated below.

Caption: Two-step mechanism of covalent inhibition.

This reaction's efficiency is governed by two key factors: the intrinsic reactivity of the chloroacetamide warhead and the affinity of the probe's scaffold for the target protein, which increases the "effective concentration" of the warhead near the target cysteine.[5]

Q3: How does the reactivity of chloroacetamides compare to other common covalent warheads?

A: Chloroacetamides are generally considered to be more reactive than acrylamides, another widely used electrophile.[2] However, they are less reactive than highly indiscriminate alkylating agents like iodoacetamide. This intermediate reactivity makes them suitable for targeted covalent inhibitor design, as they are reactive enough to label their target but not so reactive that they label proteins nonspecifically throughout the proteome.

| Warhead | Relative Reactivity | Common Use Case |

| Iodoacetamide | Very High | Non-selective labeling, proteomics sample prep |

| 2-Chloroacetamide | Moderate-High | Targeted covalent probes, fragment screening [2][6] |

| Acrylamide | Moderate | Targeted covalent inhibitors (e.g., Ibrutinib)[1] |

| Vinyl Sulfone | Moderate | Targeted covalent inhibitors[7] |

Q4: What are the primary factors that determine the selectivity of a 2-chloroacetamide probe?

A: Selectivity is the probe's ability to react with the intended target protein while minimizing reactions with other proteins ("off-targets"). It is not solely dependent on the warhead's reactivity. The key factors are:

-